Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzoyl group, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a benzofuran derivative, followed by the introduction of the chlorobenzoyl group through an esterification reaction. The final step involves the formation of the ethyl ester.
Bromination: The initial step involves the bromination of a benzofuran derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated benzofuran is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the chlorobenzoyl ester.
Ester Formation: The final step involves the reaction of the intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The benzofuran core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohols or dehalogenated products.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate: Contains an isopropyl group instead of an ethyl group.
Ethyl 6-bromo-5-((3-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a different position of the chlorine atom.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H16BrClO5 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
ethyl 6-bromo-5-(4-chlorobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H16BrClO5/c1-2-29-24(28)21-17-12-20(31-23(27)15-8-10-16(26)11-9-15)18(25)13-19(17)30-22(21)14-6-4-3-5-7-14/h3-13H,2H2,1H3 |
InChI Key |
OTEICVIYKYWWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.